4-(4-methoxyphenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)butanamide
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Overview
Description
4-((4-methoxyphenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)butanamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 4-((4-methoxyphenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)butanamide involves multiple steps, typically starting with the preparation of the benzo[1,2-d:4,3-d’]bis(thiazole) core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The methoxyphenyl group is then introduced via sulfonylation reactions, followed by the attachment of the butanamide moiety under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity .
Chemical Reactions Analysis
4-((4-methoxyphenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under suitable conditions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines
Scientific Research Applications
4-((4-methoxyphenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 4-((4-methoxyphenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and induce apoptosis in cancer cells .
Comparison with Similar Compounds
4-((4-methoxyphenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)butanamide can be compared with other similar compounds, such as:
2-(4-methoxyphenyl)benzothiazole: This compound shares the methoxyphenyl and benzothiazole moieties but lacks the sulfonyl and butanamide groups.
4,7-diarylbenzo[c][1,2,5]thiadiazoles: These compounds have a similar benzo[c][1,2,5]thiadiazole core but differ in the aryl substituents and functional groups attached
The uniqueness of 4-((4-methoxyphenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)butanamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S3/c1-12-21-15-9-10-16-19(18(15)28-12)29-20(22-16)23-17(24)4-3-11-30(25,26)14-7-5-13(27-2)6-8-14/h5-10H,3-4,11H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKPAAPIEJRAIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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